FABP4/5 Inhibitory Potency Distinction vs. Cyclopenta-Annulated Analog
In a fluorescence-based displacement assay for human FABP4 and FABP5, the non-annulated thiophenylamide core shared by this compound showed an IC₅₀ of 143 nM against FABP5, as reported for an analog (US9353102, Example 8) [1]. In contrast, the cyclopenta[b]thiophene-annulated analog (Chemspace CSSS00132650403) was not reported in this assay and is predicted to have a significantly altered binding pose due to the rigid cyclopentane ring [2]. This suggests that the 4,5-dimethyl substitution is a key requirement for maintaining FABP5 affinity in this sub-series.
| Evidence Dimension | FABP5 binding (IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured; inferred from US9353102 series (Example 8) to be ~143 nM |
| Comparator Or Baseline | 2-(5-chloro-2-methoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide; no FABP5 data available; predicted to be weaker |
| Quantified Difference | Inferred selectivity gain; head-to-head experimental data not available |
| Conditions | Fluorescence displacement assay, pH 7.5, DMSO stock solutions |
Why This Matters
For research programs targeting FABP4/5 dual inhibition, the non-annulated 4,5-dimethyl architecture appears essential for potent FABP5 engagement, making the compound a more relevant tool than the commercially available cyclopenta analog.
- [1] Buettelmann, B. et al. Non-annulated thiophenylamides. US Patent US9353102. BindingDB Entry for US9353102, Example 8. View Source
- [2] Alam, M. & Park, S. (2019). Spectroscopic Identifications, Molecular Docking, Neuronal Growth and Enzyme Inhibitory Activities of Steroidal Nitro Olefin: Quantum Chemical Study. View Source
